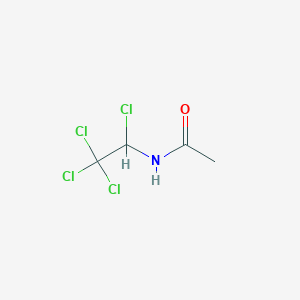

N-(1,2,2,2-tetrachloroethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

14646-52-7 |

|---|---|

Molecular Formula |

C4H5Cl4NO |

Molecular Weight |

224.9 g/mol |

IUPAC Name |

N-(1,2,2,2-tetrachloroethyl)acetamide |

InChI |

InChI=1S/C4H5Cl4NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |

InChI Key |

IMEQPJDEOWUNNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 1,2,2,2 Tetrachloroethyl Acetamide and Its Derivatives

Precursor-Based Synthesis Strategies

The primary methods for constructing the N-(1,2,2,2-tetrachloroethyl)amide framework involve building the molecule from key precursors. These strategies include the chlorination of N-(1-hydroxy-2,2,2-trichloroethyl)amides and the condensation of chloral (B1216628) with amides.

Chlorination of N-(1-hydroxy-2,2,2-trichloroethyl)amides with Thionyl Chloride

A robust and widely employed method for the synthesis of N-(1,2,2,2-tetrachloroethyl)amides is the chlorination of their N-(1-hydroxy-2,2,2-trichloroethyl) precursors using thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group on the α-carbon with a chlorine atom.

The general transformation can be represented as follows:

R-CO-NH-CH(OH)-CCl₃ + SOCl₂ → R-CO-NH-CH(Cl)-CCl₃ + SO₂ + HCl

This synthetic approach is exemplified by the preparation of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide (B126). In a typical procedure, N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide is heated under reflux with thionyl chloride in a solvent such as benzene (B151609). The reaction proceeds over several hours to yield the desired N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide as a crystalline solid. prepchem.com

Another application of this methodology is the initial step in the synthesis of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides. The corresponding N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide is refluxed with thionyl chloride in carbon tetrachloride to produce the N-(1,2,2,2-tetrachloroethyl)carboxamide intermediate in situ. biointerfaceresearch.com

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide | Thionyl chloride | Benzene | Reflux, 70°-80° C, 4 hours | N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide | Not explicitly stated for this step, but subsequent reaction gave 92.4% yield | prepchem.com |

| N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide | Thionyl chloride | Carbon tetrachloride | Reflux, 1.5-2 hours | N-(1,2,2,2-tetrachloroethyl)carboxamide | Used in situ for subsequent reaction | biointerfaceresearch.com |

Condensation Reactions Involving Chloral with Amides or Carboxamides

The condensation of chloral (trichloroacetaldehyde) with amides or carboxamides serves as a primary route to the N-(1-hydroxy-2,2,2-trichloroethyl)amide precursors, which can then be chlorinated as described in section 2.1.1. This reaction leverages the electrophilic nature of the carbonyl carbon in chloral and the nucleophilicity of the amide nitrogen.

The general reaction is as follows:

R-CO-NH₂ + CCl₃-CHO → R-CO-NH-CH(OH)-CCl₃

This condensation is a foundational step in the multi-step synthesis of various N-(1,2,2,2-tetrachloroethyl) derivatives. The resulting α-hydroxy amide is a stable intermediate that can be isolated and purified before undergoing further transformations.

| Amide/Carboxamide | Aldehyde | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Acetamide (B32628) | Chloral | Reaction in a suitable solvent, often with mild heating. | N-(1-hydroxy-2,2,2-trichloroethyl)acetamide | General synthetic knowledge |

| 2-Hydroxy benzamide | Chloral | Reaction conditions are inferred from the precursor in the subsequent chlorination step. | N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide | prepchem.com |

Advanced Functional Group Interconversions and Derivatization Approaches

Once the N-(1,2,2,2-tetrachloroethyl)amide scaffold is in place, further structural modifications can be achieved through advanced functional group interconversions. These reactions primarily involve nucleophilic substitution at the highly reactive chlorinated ethyl side chain.

Nucleophilic Substitution Reactions Involving N-(1,2,2,2-tetrachloroethyl)amides

The presence of multiple chlorine atoms on the ethyl group of N-(1,2,2,2-tetrachloroethyl)amides renders the adjacent carbon atoms susceptible to nucleophilic attack. This allows for the displacement of chlorine atoms to introduce new functional groups.

The terminal chlorine atom of the trichloromethyl group can be displaced by certain nucleophiles. An example of this is the reaction of N-(1,2,2,2-tetrachloroethyl)carboxamides with thiourea (B124793). In this reaction, the sulfur atom of thiourea acts as the nucleophile, attacking the carbon of the CCl₃ group is not explicitly stated, but rather an S-amidoalkylation occurs. The interaction of N-(1,2,2,2-tetrachloroethyl)carboxamides with thiourea in dry acetonitrile (B52724) leads to the formation of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides. biointerfaceresearch.com This indicates an attack at the methine carbon, displacing the chlorine at that position.

The methine carbon, bonded to both a nitrogen and a chlorine atom, is also a site for nucleophilic attack. Alkoxy anions, such as methoxide, can displace the chlorine atom at this position. This is demonstrated in the conversion of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide to N-(1'-methoxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide. The reaction is carried out by heating the tetrachloroethyl derivative with methanol (B129727). prepchem.com This substitution proceeds with a high yield, indicating an efficient displacement of the methine chlorine by the methoxy (B1213986) group.

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(1,2,2,2-tetrachloroethyl)carboxamides | Thiourea | Acetonitrile (dry) | Not specified | 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides | Not specified | biointerfaceresearch.com |

| N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide | Methanol | Methanol | Reflux, 55°-60° C, 2 hours | N-(1'-methoxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide | 92.4% | prepchem.com |

Amidoalkylation Reactions of N-(1,2,2,2-tetrachloroethyl)carboxamides

N-(1,2,2,2-tetrachloroethyl)carboxamides are effective amidoalkylating agents. Their reactivity stems from the presence of a good leaving group (chloride) on the α-carbon to the amide nitrogen, which facilitates the formation of highly electrophilic N-acyliminium intermediates. These intermediates readily react with various nucleophiles. For instance, the interaction of N-(1,2,2,2-tetrachloroethyl)carboxamides with triethylamine (B128534) in anhydrous solvents like acetonitrile or dioxane leads to the formation of reactive acylimines. biointerfaceresearch.com These acylimines are potent electrophiles for amidoalkylation reactions. biointerfaceresearch.com

The electrophilicity of these compounds is enhanced by the strong electron-withdrawing nature of the trichloromethyl group, making them valuable reagents for creating new carbon-heteroatom and carbon-carbon bonds. researchgate.net

Selective Amidoalkylation at Endocyclic Nitrogen Atoms

A notable application of N-(1,2,2,2-tetrachloroethyl)carboxamides is the selective amidoalkylation of heterocyclic compounds at endocyclic nitrogen atoms. Research has demonstrated that the reaction of N-(1,2,2,2-tetrachloroethyl)carboxamides with 3-amino-1,2,4-triazole in the presence of triethylamine occurs selectively at the N-1 position of the triazole ring. researchgate.net This regioselectivity is significant as it allows for the specific functionalization of heterocyclic systems, yielding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides in high yields (79–85%). researchgate.net This selective process highlights the utility of these reagents in synthesizing complex, functionalized heterocyclic molecules. researchgate.net

S-Amido Alkylation of Thiourea with N-(1,2,2,2-tetrachloroethyl)carboxamides

The reaction between N-(1,2,2,2-tetrachloroethyl)carboxamides and thiourea provides a direct route to S-amidoalkylation products. biointerfaceresearch.com When conducted in dry acetonitrile, this reaction leads to the formation of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides. biointerfaceresearch.com This outcome contrasts with attempts to react thiourea with in situ generated acylimines (from N-(1,2,2,2-tetrachloroethyl)carboxamides and triethylamine), which resulted in resinification of the reaction mixture. biointerfaceresearch.com The direct reaction with the tetrachloroethyl derivative thus provides a clean and efficient method for synthesizing these isothiouronium salts. biointerfaceresearch.com

The structure of the resulting 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides has been confirmed using various spectroscopic methods, including ¹H and ¹³C NMR, and IR spectroscopy. biointerfaceresearch.com

Table 1: Synthesis of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides

| Entry | R in R-CONH- | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | 2-(1-(benzamido)-2,2,2-trichloroethyl)isothiouronium chloride | 85 |

| 2 | 4-CH₃C₆H₄ | 2-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)isothiouronium chloride | 88 |

| 3 | 4-CH₃OC₆H₄ | 2-(2,2,2-trichloro-1-(4-methoxybenzamido)ethyl)isothiouronium chloride | 91 |

This table is based on data presented in the referenced study. biointerfaceresearch.com

Synthesis of Phosphonium (B103445) Salts and Betaines from N-(1,2,2,2-tetrachloroethyl)amides

While direct synthesis from N-(1,2,2,2-tetrachloroethyl)amides is not extensively detailed in the provided context, the synthesis of related N-protected 1-aminoalkylphosphonium salts is well-established and provides a strong precedent. mdpi.com These syntheses typically involve the reaction of an α-functionalized amide derivative with a triarylphosphine. For example, N-hydroxymethyl amides react with triarylphosphonium salts, substituting the hydroxyl group with a phosphonium moiety to yield the corresponding N-protected aminomethylphosphonium salts. mdpi.com

Given the reactivity of the C-Cl bond in N-(1,2,2,2-tetrachloroethyl)amides, a similar reaction with a nucleophilic phosphine, such as triphenylphosphine, would be expected to displace the chloride and form an α-amido-β,β,β-trichloroethylphosphonium salt. This type of reaction would be analogous to the quaternization of phosphines by alkyl halides. The resulting phosphonium salts are valuable as α-amidoalkylating agents and as precursors for ylides in Wittig-type reactions. mdpi.com

Nitrene-Mediated Aminative Coupling Reactions Utilizing N-(1,2,2,2-tetrachloroethyl)acetamide-Related Amides

Nitrene-mediated reactions represent a powerful tool for forming new nitrogen-nitrogen bonds. rsc.org While not using this compound directly, related "anomeric amides" are leveraged as key reagents to generate aminonitrene intermediates in situ. rsc.orgnih.gov These reactions proceed via the Sₙ2 reaction of an amine with the anomeric amide under basic conditions, which forms an unstable nitrene precursor. nih.gov This precursor then eliminates a leaving group to generate the highly reactive aminonitrene intermediate. nih.gov

This aminonitrene can then be intercepted by another reagent, such as a nitrosoarene, to achieve an aminative N-N-N coupling, providing a direct and mild route to triazene (B1217601) 1-oxides. rsc.org This strategy highlights the potential for amides with suitable leaving groups on the α-carbon to serve as precursors for generating reactive nitrogen species for complex bond-forming reactions. nih.gov Computational studies have shown that this aminonitrene–nitrosoarene coupling is highly favored, effectively outcompeting the typical nitrene dimerization pathway. rsc.org

Reaction Conditions and Optimization in this compound Synthesis

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent has a profound impact on the efficiency and selectivity of reactions involving this compound and related reactive intermediates like nitrenes. chemrxiv.orgwikipedia.org The solvent can influence reaction rates by differentially solvating the ground state reactants and the transition state. wikipedia.orgiupac.org

In nitrene-mediated coupling reactions that utilize anomeric amides, solvent screening has revealed a significant influence on reaction efficiency. rsc.org For example, in a nitrene-mediated aminative N-N-N coupling, tetrahydrofuran (B95107) (THF) was found to be an effective solvent. rsc.org In contrast, low-polarity halogenated alkanes such as chloroform, dichloromethane (B109758), and tetrachloroethane provided poor yields. rsc.org Weakly protic solvents like methanol and ethanol (B145695) also resulted in low yields of the desired product and increased formation of byproducts from nitrene dimerization. rsc.org This demonstrates that the solvent plays a crucial role in modulating the reaction pathway and minimizing undesired side reactions.

The environmental impact of solvents is also a critical consideration. Many traditional solvents for nitrene transfer reactions, such as dichloromethane and benzene, are environmentally unfriendly. nih.gov Research efforts are focused on identifying suitable, greener replacements for these chlorinated solvents to improve the sustainability of these synthetic methods. chemrxiv.orgnih.gov

Catalytic Approaches for Derivatization and Transformation

The derivatization and transformation of this compound can be approached through various catalytic methodologies. While specific catalytic applications for this exact molecule are not extensively documented, analogies can be drawn from established catalytic reactions on structurally similar polychlorinated compounds and amides. These approaches primarily focus on the activation of C-Cl bonds and transformations of the amide functionality, offering pathways to novel derivatives. Potential catalytic strategies include dehydrochlorination, hydrodechlorination, and transition-metal-catalyzed cross-coupling reactions.

Catalytic Dehydrochlorination

One potential catalytic transformation for this compound is dehydrochlorination, which involves the elimination of a molecule of hydrogen chloride (HCl) to introduce a carbon-carbon double bond. This would lead to the formation of N-(1,2,2-trichlorovinyl)acetamide, a highly functionalized enamide. The reactivity of the C-Cl bonds and the adjacent C-H bond is key to this transformation.

Research on the dehydrochlorination of similar polychlorinated alkanes, such as 1,1,2,2-tetrachloroethane (B165197), has shown the efficacy of certain catalysts in promoting this elimination reaction. For instance, supported metal catalysts are known to facilitate such transformations. An attapulgite-supported copper(II) chloride catalyst has been reported to favor the formation of tetrachloroethene from pentachloroethane, a product of 1,1,2,2-tetrachloroethane transformation, indicating its activity in dehydrochlorination processes. Similarly, γ-alumina has been shown to catalyze the dehydrochlorination of 1,1,1-trichloroethane. These examples suggest that similar catalytic systems could be effective for this compound.

The proposed catalytic dehydrochlorination would likely proceed via a heterogeneous catalytic mechanism where the polychlorinated substrate adsorbs onto the catalyst surface, facilitating the abstraction of a proton and the elimination of a chloride ion. The choice of catalyst and reaction conditions, such as temperature and pressure, would be crucial in controlling the selectivity of the reaction and minimizing potential side reactions.

| Catalyst System | Potential Substrate | Expected Product | Potential Reaction Conditions |

|---|---|---|---|

| Attapulgite-supported CuCl₂ | This compound | N-(1,2,2-trichlorovinyl)acetamide | Elevated temperatures (e.g., > 573 K), flow reactor |

| γ-Alumina | This compound | N-(1,2,2-trichlorovinyl)acetamide | Elevated temperatures (e.g., 400-600 K) |

Catalytic Hydrodechlorination

Catalytic hydrodechlorination (HDC) offers a pathway to selectively or fully remove chlorine atoms from the tetrachloroethyl group by reacting the compound with a hydrogen source in the presence of a catalyst. This transformation can lead to a range of less chlorinated acetamides, ultimately yielding N-ethylacetamide upon complete dechlorination. This method is particularly relevant for the remediation of polychlorinated compounds.

The hydrogenolysis of C-Cl bonds is a well-established process, with transition metals such as palladium (Pd), nickel (Ni), rhodium (Rh), and ruthenium (Ru) being highly effective catalysts. Palladium supported on activated carbon (Pd/AC) is a widely used and efficient catalyst for the hydrodechlorination of various chlorinated organic compounds, including polychlorinated biphenyls (PCBs). The reaction typically involves molecular hydrogen (H₂) as the hydrogen source and is often carried out in a solvent at moderate temperatures and pressures.

For this compound, a stepwise or complete hydrodechlorination could be envisioned. The selectivity of the process would depend on the catalyst, reaction conditions, and the relative reactivity of the different C-Cl bonds. For instance, the C-Cl bond at the C1 position might exhibit different reactivity compared to those at the C2 position due to the influence of the adjacent amide group.

| Catalyst System | Potential Substrate | Potential Products | Hydrogen Source | Potential Reaction Conditions |

|---|---|---|---|---|

| Palladium on Activated Carbon (Pd/AC) | This compound | Partially or fully dechlorinated N-ethylacetamides | H₂ gas | Mild temperatures (e.g., 22.5–80 °C), atmospheric pressure |

| Nickel (Ni) based catalysts | This compound | Partially or fully dechlorinated N-ethylacetamides | H₂ gas or other hydrogen donors | Varying temperatures and pressures |

| Rhodium (Rh) or Ruthenium (Ru) catalysts | This compound | Partially or fully dechlorinated N-ethylacetamides | H₂ gas | Specific conditions depending on catalyst formulation |

Transition-Metal-Catalyzed Cross-Coupling Reactions

While challenging, the C-Cl bonds in this compound could potentially be activated for transition-metal-catalyzed cross-coupling reactions. Such transformations would enable the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of derivatives. Reactions like the Suzuki, Heck, or Sonogashira couplings, which are cornerstones of modern organic synthesis, could theoretically be applied.

The success of such reactions would heavily depend on the ability of a transition metal catalyst, typically based on palladium, to undergo oxidative addition into a C-Cl bond of the tetrachloroethyl moiety. The presence of multiple C-Cl bonds and the amide functionality could present challenges in terms of selectivity and catalyst compatibility. However, advancements in ligand design and catalyst development have enabled the cross-coupling of increasingly challenging substrates.

For example, a hypothetical Suzuki coupling could involve the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base, leading to the substitution of one or more chlorine atoms with an aryl or vinyl group. Similarly, a Heck-type reaction could potentially couple the tetrachloroethyl group with an alkene. It is important to note that these applications would represent a novel extension of current cross-coupling methodologies.

| Reaction Type | Catalyst System (Hypothetical) | Potential Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst with appropriate ligand (e.g., phosphine-based) | Aryl or vinyl boronic acid | N-(1-Aryl/vinyl-2,2,2-trichloroethyl)acetamide |

| Heck Reaction | Pd(0) catalyst | Alkene | Product of vinylation at a C-Cl bond |

| Sonogashira Coupling | Pd(0)/Cu(I) catalyst system | Terminal alkyne | N-(1-Alkynyl-2,2,2-trichloroethyl)acetamide |

Mechanistic Investigations and Reaction Pathways of N 1,2,2,2 Tetrachloroethyl Acetamide Transformations

Decomposition Pathways of N-(1,2,2,2-tetrachloroethyl)acetamide Derivatives

The primary decomposition pathway for this compound is driven by its inherent structural instability, which facilitates the elimination of hydrogen chloride (HCl). The carbon-hydrogen bond on the carbon atom adjacent to the nitrogen is activated by the strong electron-withdrawing effects of the geminal chlorine atom, the trichloromethyl group, and the nitrogen of the acetamide (B32628) group. This activation makes the proton susceptible to abstraction by a base, initiating an elimination reaction. This type of dehydrochlorination is a characteristic decomposition route for many N-(α-haloalkyl)amides, leading to the formation of highly reactive N-acylimine intermediates.

The elimination of hydrogen chloride from this compound can be effectively induced by a non-nucleophilic organic base such as triethylamine (B128534). In this process, triethylamine abstracts a proton, facilitating the removal of a chloride ion from the adjacent carbon. This concerted or stepwise process results in the evolution of hydrogen chloride, which is neutralized by the triethylamine to form triethylammonium (B8662869) chloride, and the generation of a transient N-acylimine. The resulting intermediate is specifically N-(2,2,2-trichloroethylidene)acetamide.

Table 1: Triethylamine-Mediated HCl Elimination

| Reactant | Base | Key Products |

| This compound | Triethylamine | N-(2,2,2-trichloroethylidene)acetamide (transient), Triethylammonium chloride |

Elucidation of Transient Intermediate Species

The chemical transformations of this compound are largely governed by the formation of highly reactive, short-lived intermediates. Understanding the structure and reactivity of these species is crucial for predicting reaction outcomes and designing synthetic strategies.

The N-(2,2,2-trichloroethylidene)acetamide formed via HCl elimination is a potent electrophile. The imine carbon is rendered significantly electron-deficient by the cumulative inductive effects of the trichloromethyl group and the resonance-withdrawing N-acetyl group. Due to their high reactivity, such N-acylimines are typically not isolated but are generated in situ and trapped with a suitable nucleophile. Their existence is primarily inferred from the structure of the final, stable products. In some cases, transient intermediates can be observed and characterized using spectroscopic methods like NMR at low temperatures, but their fleeting nature makes direct characterization challenging.

In a related area of reactive nitrogen chemistry, aminonitrene intermediates are leveraged for complex bond-forming reactions. While not directly documented as arising from this compound, the study of aminonitrenes provides a valuable analogy for the reactivity of amide-derived intermediates. These species are often generated in situ from precursors like anomeric amides. Once formed, aminonitrenes can be intercepted by other molecules to create new nitrogen-nitrogen bonds. For example, a nitrene-mediated aminative N-N-N coupling reaction can bridge amines with nitrosoarenes, providing a direct route to triazene (B1217601) 1-oxides. Mechanistic studies in these analogous systems show that the aminonitrene acts as a nucleophile in these coupling reactions.

Detailed Nucleophilic Reaction Mechanisms of this compound

The electrophilic nature of this compound makes it a substrate for nucleophilic substitution reactions. The most probable site for nucleophilic attack is the carbon atom bonded to both the nitrogen and a chlorine atom (the α-carbon).

The reaction likely proceeds via an elimination-addition mechanism. The first step, as previously discussed, is the base-promoted elimination of HCl to form the transient N-(2,2,2-trichloroethylidene)acetamide intermediate. This is followed by the rapid conjugate addition of a nucleophile to the highly electrophilic imine carbon. This two-step sequence is often favored over a direct S_N2 substitution, which would be sterically hindered by the bulky trichloromethyl group. This pathway allows for the formation of a diverse range of products, depending on the nucleophile employed.

Table 2: Predicted Products from Nucleophilic Addition to the Imine Intermediate

| Nucleophile (Nu-H) | Product Type |

| Water (H₂O) | Amide (from hydrolysis of the initial adduct) |

| Alcohol (R-OH) | N-(1-alkoxy-2,2,2-trichloroethyl)acetamide |

| Amine (R₂NH) | N-(1-amino-2,2,2-trichloroethyl)acetamide |

| Thiol (R-SH) | N-(1-thioalkyl-2,2,2-trichloroethyl)acetamide |

| Cyanide (HCN) | N-(1-cyano-2,2,2-trichloroethyl)acetamide |

Radical Cascade Mechanisms in Amide Cycloisomerizations (Analogous Studies)

While this compound itself is not primed for cycloisomerization without an unsaturated tether, analogous studies on other amides demonstrate the power of radical cascade mechanisms for constructing complex heterocyclic scaffolds. acs.orgnih.gov These reactions provide a framework for understanding the potential radical-based reactivity of amide derivatives.

In these analogous systems, N-amidyl radicals are key intermediates. acs.org They can be generated through various methods, including the reduction of N-X (where X is a halogen) bonds or through oxidative processes, often mediated by transition metals like silver or through photoredox catalysis. acs.orgresearchgate.net Once formed, the amidyl radical can undergo intramolecular addition to a tethered alkene, alkyne, or other unsaturated group. acs.orgnih.gov This initial cyclization generates a new carbon-centered radical, which can then participate in further bond-forming events, creating a "cascade" that rapidly builds molecular complexity. acs.orgnih.govresearchgate.net For instance, the addition of radicals to N-(arylsulfonyl)acrylamides can trigger complex cyclization/migration/desulfonylation cascades to form densely functionalized heterocycles. acs.orgnih.gov These radical cascade processes are valued for their efficiency in forming multiple C-C and C-X bonds in a single operation under mild conditions. beilstein-journals.org

Table 3: Examples of Analogous Radical Cascade Cyclizations of Amides

| Starting Amide Type | Radical Initiation Method | Key Transformation | Resulting Heterocycle |

| N-Arylacrylamide | Photoredox Catalysis | Decarboxylative radical addition followed by cyclization | Quaternary Oxindole |

| N-[(2-ethynyl)arylsulfonyl]acrylamide | Silver(I) Catalysis | Addition/cyclization/aryl migration/desulfonylation cascade | Indolo[2,1-a]isoquinolin-6(5H)-one |

| N-(2-vinylphenyl)amide | Electrochemical Oxidation | Trifluoromethyl radical addition followed by cyclization | CF₃-containing Benzoxazine |

Advanced Spectroscopic and Structural Characterization of N 1,2,2,2 Tetrachloroethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. asahilab.co.jp It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Analysis for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms in a molecule. In N-(1,2,2,2-tetrachloroethyl)acetamide, three distinct proton environments are expected: the amide proton (N-H), the methine proton (CH), and the methyl protons (CH₃).

The amide proton typically appears as a broad signal, with a chemical shift that is highly dependent on solvent, temperature, and concentration. The methine proton, being adjacent to both a nitrogen atom and a chlorine-bearing carbon, is expected to be significantly deshielded and appear downfield. This signal would likely appear as a doublet due to coupling with the neighboring amide proton. The methyl protons of the acetamide (B32628) group are in a relatively shielded environment and are expected to produce a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.0 - 8.5 | Broad Singlet / Doublet | - |

| CH Cl | 6.0 - 6.5 | Doublet | ~8-10 |

| CH ₃ | 2.0 - 2.2 | Singlet | - |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. weebly.com Since the natural abundance of ¹³C is low, ¹³C-¹³C coupling is negligible, and proton-decoupled spectra show a single peak for each unique carbon atom. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org

For this compound, four distinct signals are anticipated in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is the most deshielded and appears furthest downfield. libretexts.org The carbon atom of the CCl₃ group is also significantly deshielded due to the three electronegative chlorine atoms. The methine carbon (CHCl) and the methyl carbon (CH₃) appear at more upfield positions. In similar complex chlorinated molecules, the CCl₃ carbon has been observed around 101 ppm and the adjacent methine carbon around 69 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Amide) | 168 - 172 |

| CCl ₃ | 99 - 103 |

| C HCl | 65 - 70 |

| C H₃ | 20 - 25 |

Application of NMR in Reaction Monitoring and Yield Determination

NMR spectroscopy is not only used for structural elucidation but also serves as a quantitative tool for monitoring reaction progress and determining product yield. asahilab.co.jp This can be achieved by introducing a known amount of an unreactive internal standard into the reaction mixture. By comparing the integral of a specific signal from the product to the integral of a signal from the internal standard, the concentration and thus the yield of the product can be calculated at any given time. researchgate.net

1,1,2,2-Tetrachloroethane (B165197) is an effective internal standard for this purpose. researchgate.netacs.org Its ¹H NMR spectrum consists of a single sharp peak, and it is chemically inert under many reaction conditions. researchgate.netchemicalbook.com This prevents spectral overlap with signals from the reactants or products, allowing for accurate quantification. This at-line monitoring approach provides valuable kinetic data and helps in optimizing reaction conditions without the need for extensive workup and isolation procedures. asahilab.co.jpnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. msu.edu It is particularly useful for identifying the functional groups present in a molecule, as each group has characteristic absorption frequencies. oregonstate.edu The IR spectrum of this compound is expected to show distinct bands corresponding to the amide and chloroalkane functionalities.

The key vibrational modes include:

N-H Stretching: A moderate to strong absorption band typically appears in the region of 3300-3250 cm⁻¹ for a secondary amide.

C=O Stretching (Amide I band): A very strong and sharp absorption is characteristic of the carbonyl group in amides, usually found around 1680-1650 cm⁻¹.

N-H Bending (Amide II band): This band, which arises from a combination of N-H bending and C-N stretching, occurs in the 1550-1520 cm⁻¹ region.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium-Strong |

| C-H Stretch | Methyl (CH₃) | 2950 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1550 - 1520 | Medium |

| C-Cl Stretch | Chloroalkane | 800 - 600 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LCMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of polar, thermally labile compounds like this compound. Using a soft ionization technique such as electrospray ionization (ESI), LC-MS can determine the molecular weight by observing the protonated molecular ion, [M+H]⁺.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique effective for generating molecular ion species from polar analytes. nih.gov It typically produces a strong signal for the protonated molecule [M+H]⁺ and provides valuable structural information through the analysis of fragment ions. nih.gov

The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of the weakest bonds. Characteristic fragmentation pathways could include the loss of chlorine atoms, cleavage of the C-N bond, or fragmentation of the amide group itself.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [CH₃CO]⁺ | Acylium ion fragment |

| [CH(Cl)CCl₃]⁺ | Tetrachloroethyl fragment |

| [NH₂CH(Cl)CCl₃]⁺ | Fragment from amide bond cleavage |

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification in Complex Mixtures (related compounds)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual chemical species within a complex mixture. Its application is particularly relevant in the analysis of environmental samples or reaction mixtures where various structurally similar compounds, including derivatives and metabolites of this compound, may be present. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

While specific GC/MS data for this compound is not extensively detailed in the reviewed literature, the analysis of related chlorinated and acetylated compounds provides a strong framework for its potential identification. For instance, the analysis of tetrachloroethylene (B127269) metabolites, which share structural motifs with the target compound, is well-established. nih.govnih.gov Methods have been developed for the sensitive detection of compounds such as N-acetyl-S-(trichlorovinyl)cysteine in biological matrices like urine using GC/MS. nih.gov These methods often involve derivatization to enhance volatility and improve chromatographic behavior. nih.gov

The identification of related compounds in complex mixtures often relies on comparing the acquired mass spectra with established libraries or with the spectra of known reference standards. In the absence of a reference standard for this compound, tentative identification could be achieved by interpreting the fragmentation patterns. Expected fragments would likely include ions corresponding to the loss of chlorine atoms, the acetyl group, and cleavage of the ethylacetamide backbone.

The table below illustrates the types of related compounds that are often identified in complex mixtures using GC/MS, highlighting the diversity of structures that can be resolved and identified with this technique.

| Compound Name | Chemical Formula | Common Matrix | Analytical Technique |

| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Environmental Air/Water | GC/MS nih.govnih.gov |

| N-acetyl-S-(trichlorovinyl)cysteine | C₅H₆Cl₃NO₃S | Rat Urine | NICI GC/MS/MS nih.gov |

| Acetamide | C₂H₅NO | Surface and Drinking Water | GC/MS researchgate.net |

| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | C₄H₅ClF₃NO | Synthesis Reaction Mixture | Not Specified bldpharm.com |

| N-(1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethyl)acetamide | C₁₆H₁₂Cl₅NO | Not Specified | Electron Ionization MS nist.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction structure for this compound has not been reported. However, the application of this technique to structurally related acetamide derivatives demonstrates its power in elucidating detailed structural features. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined to crystallize in the monoclinic space group P21/n. researchgate.net Such an analysis reveals critical information about intramolecular and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would provide invaluable data. The expected outputs of such an analysis are summarized in the table below, which outlines the typical crystallographic parameters obtained from an XRD experiment.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 105.3°, γ = 90° |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | 1012.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | 1.75 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This table presents hypothetical data for illustrative purposes.

This detailed structural information is crucial for understanding the molecule's physical properties, its potential interactions with other molecules, and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of N 1,2,2,2 Tetrachloroethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution and energy of a molecule, which in turn dictate its structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For N-(1,2,2,2-tetrachloroethyl)acetamide, DFT calculations can be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in determining various molecular properties that are crucial for understanding the compound's behavior. These properties include the dipole moment, polarizability, and vibrational frequencies. In the context of chemical reactions, DFT can be used to calculate the energies of reactants, products, and transition states, thereby providing the reaction energetics, such as the enthalpy and Gibbs free energy of reaction. chemrxiv.org Advanced machine learning approaches can be combined with DFT to refine potential energy surfaces to a higher level of accuracy, comparable to more computationally expensive methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). chemrxiv.org

Table 1: Hypothetical Molecular Properties of this compound Calculated Using DFT This table presents illustrative data that would be the target of a DFT calculation.

| Property | Calculated Value | Unit |

| Ground State Energy | -1985.43 | Hartrees |

| Dipole Moment | 3.12 | Debye |

| C=O Bond Length | 1.23 | Ångströms (Å) |

| N-H Bond Length | 1.01 | Ångströms (Å) |

| C-Cl Bond Length (avg) | 1.78 | Ångströms (Å) |

A Potential Energy Surface (PES) is a mathematical landscape that maps the energy of a molecule or a system of molecules as a function of its geometry. emory.edu For a chemical reaction, the PES provides a visual representation of the energy changes that occur as reactants are converted into products. emory.edunasa.gov

By analyzing the PES for reactions involving this compound, chemists can identify the most favorable reaction pathways. Key features of a PES include:

Minima: Corresponding to stable structures like reactants, intermediates, and products.

Saddle Points: Representing the highest energy point along a reaction pathway, known as the transition state.

The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. For this compound, PES analysis could be used to study mechanisms such as nucleophilic substitution at the acetyl carbon or elimination reactions involving the chloroethyl group. chemrxiv.org Fragment-based approaches can be utilized to construct accurate PES for larger molecules, making such analyses feasible even for complex systems. emory.edunih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ed.ac.uknih.gov

MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles evolve. ed.ac.uk This allows for the exploration of the conformational landscape of this compound, identifying the various spatial arrangements (conformers) it can adopt and the energetic barriers between them. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating this compound in the presence of solvent molecules or other reactants, it is possible to gain a detailed understanding of solvation effects, hydrogen bonding, and other non-covalent interactions that influence its behavior in a condensed phase. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations This table shows hypothetical data for different stable conformers identified through simulation.

| Conformer | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 178.5° | 0.00 | 65 |

| Syn-clinal (Gauche) | 62.1° | 1.25 | 30 |

| Anticlinal | 118.9° | 2.50 | 5 |

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry also provides frameworks for predicting how and where a molecule will react. This is crucial for understanding its chemical properties and for designing new synthetic pathways.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org

HOMO: This orbital can be thought of as the location of the most available, highest-energy electrons. A molecule will typically use its HOMO to act as a nucleophile or electron donor. youtube.comlibretexts.org

LUMO: This orbital represents the lowest-energy empty space for accepting electrons. A molecule uses its LUMO when it acts as an electrophile or electron acceptor. youtube.comlibretexts.org

For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO can predict its reactivity. The energy gap between the HOMO and LUMO is also a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. libretexts.org The analysis of these orbitals can reveal, for instance, whether a nucleophile is more likely to attack the carbonyl carbon or the tetrachloroethyl group. chemrxiv.org

Table 3: Hypothetical Frontier Orbital Energies for this compound This table provides example energy values that would be calculated to assess reactivity.

| Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -9.85 | Oxygen (lone pairs), Nitrogen |

| LUMO | -1.21 | Carbonyl carbon (π), C-Cl (σ) |

| HOMO-LUMO Gap | 8.64 | - |

Beyond FMO theory, other computational tools can map the reactive character across the entire molecule. By calculating the molecular electrostatic potential (MEP), one can visualize the charge distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). Electron-rich sites are prone to attack by electrophiles, while electron-poor sites are susceptible to attack by nucleophiles.

Additionally, conceptual DFT provides reactivity indices, such as Fukui functions, which quantify the change in electron density at a specific atom when an electron is added or removed. researchgate.net This allows for a more precise prediction of the most likely sites for nucleophilic and electrophilic attack. For this compound, such calculations could pinpoint the carbonyl oxygen and amide nitrogen as potential nucleophilic centers and the carbonyl carbon and the carbon atoms bonded to chlorine as primary electrophilic centers. researchgate.netnih.gov

Solvation Effects in Computational Chemistry Studies of this compound

In the computational and theoretical modeling of this compound, accounting for the influence of the solvent is critical for accurately predicting its chemical and physical properties. Solvation can significantly impact molecular conformation, electronic structure, and reactivity. Computational chemistry offers several approaches to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant (ε). researchgate.net The solute molecule is placed within a cavity in this dielectric continuum, and the solute-solvent interactions are calculated based on the bulk properties of the solvent. arxiv.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally efficient and are well-suited for studying the general effects of solvent polarity on the stability of different conformers or the energetics of a reaction. arxiv.org For a molecule like this compound, an implicit model could be used to predict how the dipole moment and the relative energies of different rotational isomers change in solvents of varying polarity, such as moving from a nonpolar solvent like benzene (B151609) to a polar protic solvent like ethanol (B145695).

Explicit Solvation Models: In contrast, explicit solvent models treat individual solvent molecules as distinct entities. researchgate.net This approach involves surrounding the solute molecule with a number of solvent molecules and calculating the interactions between all atoms in the system. arxiv.org This method is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding, which are crucial for understanding the behavior of molecules in protic solvents. nih.gov For this compound, explicit solvent models would be particularly important for studying interactions between the amide group and protic solvents, which could influence its conformational preferences and spectroscopic properties.

Hybrid Solvation Models: A third approach combines both implicit and explicit models, often referred to as a microsolvation or cluster-continuum model. wikipedia.org In this method, a few solvent molecules are treated explicitly to account for specific short-range interactions, while the bulk solvent is represented by a dielectric continuum. This hybrid approach can offer a balance between computational cost and accuracy.

Impact on Molecular Properties: Computational studies on analogous compounds, such as halogenated amides, have demonstrated the significant influence of the solvent on molecular conformation. For instance, studies on N-methyldichloroacetamide have shown that the orientation of the dichloro-methyl group relative to the carbonyl oxygen can differ significantly between the gas phase and the solid state, with computational models being used to evaluate these solvent effects. ed.ac.uk Similarly, for this compound, the choice of solvent is expected to influence the rotational barrier around the C-N bond and the relative stability of its conformers.

The following table illustrates the type of data that could be generated from a computational study on this compound in different solvents, showing the calculated dipole moment and the relative energy of a hypothetical conformer.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 2.50 | 0.00 |

| Benzene | 2.27 | 3.15 | -1.25 |

| Dichloromethane (B109758) | 8.93 | 3.80 | -2.50 |

| Ethanol | 24.55 | 4.25 | -3.75 |

| Water | 78.39 | 4.50 | -4.50 |

*This table is illustrative and contains hypothetical data for this compound to demonstrate the potential outcomes of a computational solvation study.

Environmental Fate and Degradation Pathways of N 1,2,2,2 Tetrachloroethyl Acetamide Consideration of Structural Analogs

Hydrolytic Degradation Mechanisms under Environmental Conditions

Hydrolysis is a significant abiotic degradation pathway for chlorinated alkanes like 1,1,2,2-tetrachloroethane (B165197) under typical environmental conditions. This chemical process involves the reaction of the compound with water, leading to the cleavage of chemical bonds and the formation of degradation products.

The rate of hydrolysis for 1,1,2,2-TeCA is notably dependent on pH. epa.gov Degradation is observed to be faster under neutral to basic conditions. epa.gov In groundwater and subsurface soils, chemical hydrolysis competes with biodegradation as a primary transformation process. epa.gov The main product of 1,1,2,2-tetrachloroethane hydrolysis is trichloroethylene (B50587). epa.gov

Studies have reported varying half-lives for the hydrolysis of 1,1,2,2-TeCA at neutral pH, ranging from 29 to 102 days. epa.govcdc.gov For instance, in an anoxic sediment-water system, the combined effects of chemical hydrolysis and biodegradation resulted in a half-life of 6.6 days for 1,1,2,2-tetrachloroethane. cdc.gov In pore-water extracted from sediments with a pH between 7.0 and 7.5, the hydrolysis half-life was determined to be 29.1 days. cdc.gov

| Condition | Matrix | pH | Half-Life | Primary Product | Reference |

| Neutral | Water | Neutral | 29 to 102 days | Trichloroethylene | epa.govcdc.gov |

| Anoxic | Sediment-Water System | Not Reported | 6.6 days | Not Specified | cdc.gov |

| Neutral | Sediment Pore-Water | 7.0 - 7.5 | 29.1 days | Not Specified | cdc.gov |

This interactive table summarizes the hydrolytic degradation data for the structural analog 1,1,2,2-tetrachloroethane.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, plays a crucial role in the natural attenuation of chlorinated hydrocarbons in the environment. For compounds like 1,1,2,2-tetrachloroethane, anaerobic biotransformation is a particularly important degradation route.

Under anaerobic conditions, 1,1,2,2-tetrachloroethane undergoes biotransformation through several key pathways, including hydrogenolysis, dichloroelimination, and dehydrochlorination. cdc.govlsu.edu These processes lead to the formation of a series of less chlorinated, and often more toxic, intermediate metabolites. cdc.govusgs.gov

Hydrogenolysis: This is a microbially driven reductive dechlorination process where a chlorine atom is replaced by a hydrogen atom. The primary hydrogenolysis product of 1,1,2,2-TeCA is 1,1,2-trichloroethane (B165190) (1,1,2-TCA). cdc.govnih.gov

Dichloroelimination: This pathway involves the removal of two adjacent chlorine atoms, resulting in the formation of a double bond and converting the ethane (B1197151) structure to an ethene. This process transforms 1,1,2,2-TeCA into dichloroethenes (DCEs), primarily cis- and trans-1,2-dichloroethene. nih.govnih.gov

Dehydrochlorination: This is an abiotic elimination reaction that can also occur, transforming 1,1,2,2-TeCA into trichloroethylene (TCE). lsu.edu

Studies using anaerobic microcosms with subsurface soil and groundwater have shown that 1,1,2,2-TeCA is initially dechlorinated via both hydrogenolysis to 1,1,2-TCA (as the major pathway) and dichloroelimination to DCEs (as a minor pathway). nih.govresearchgate.net Subsequently, 1,1,2-TCA is predominantly degraded via dichloroelimination to form the highly toxic and carcinogenic metabolite, vinyl chloride (VC). nih.govnih.gov Further degradation can eventually lead to the formation of non-toxic end products like ethene. lsu.edu

| Parent Compound | Degradation Pathway | Key Metabolite(s) | Reference(s) |

| 1,1,2,2-Tetrachloroethane (1,1,2,2-TeCA) | Hydrogenolysis | 1,1,2-Trichloroethane (1,1,2-TCA) | cdc.govnih.gov |

| 1,1,2,2-Tetrachloroethane (1,1,2,2-TeCA) | Dichloroelimination | 1,2-Dichloroethene (1,2-DCE) | usgs.govnih.gov |

| 1,1,2,2-Tetrachloroethane (1,1,2,2-TeCA) | Dehydrochlorination (Abiotic) | Trichloroethylene (TCE) | lsu.edu |

| 1,1,2-Trichloroethane (1,1,2-TCA) | Dichloroelimination | Vinyl Chloride (VC) | nih.govnih.gov |

| 1,2-Dichloroethene (1,2-DCE) | Hydrogenolysis | Vinyl Chloride (VC) | nih.gov |

| Vinyl Chloride (VC) | Reductive Dechlorination | Ethene | lsu.edu |

This interactive table outlines the major anaerobic biotransformation pathways and identified metabolites for the structural analog 1,1,2,2-tetrachloroethane.

A diverse consortium of microorganisms is responsible for the complete degradation of 1,1,2,2-tetrachloroethane and its intermediates. usgs.gov Specific groups of bacteria and archaea have been identified as key players in these biotransformation processes.

Known dehalorespiring bacteria, such as those from the Dehalococcoides and Desulfuromonas groups, are crucial for the reductive dechlorination steps. nih.gov Dehalococcoides species are particularly important as they are among the few known organisms capable of dechlorinating chlorinated ethenes completely to ethene. nih.gov Their presence has been confirmed in microcosms showing conversion of 1,1,2,2-TeCA to ethene and vinyl chloride. nih.gov

The degradation of vinyl chloride, a critical and often rate-limiting step, appears to be linked to acetate-utilizing (acetotrophic) methanogens. nih.gov Studies have observed that the degradation of VC is associated with a significant increase in the relative abundance of Methanosarcinaceae, a family of methanogens that includes acetotrophic members. usgs.govnih.gov This suggests a syntrophic relationship where fermentative bacteria produce hydrogen and acetate, which are then utilized by dehalorespirers and methanogens, respectively, to drive the degradation process. oup.com

Molecular fingerprinting techniques have associated specific bacterial groups with distinct degradation steps. For example, certain bacterial species have been linked to the hydrogenolysis of TeCA to 1,1,2-TCA, while others are associated with the dichloroelimination to 1,2-DCE. usgs.gov This indicates that a complex microbial consortium, rather than a single species, is necessary for the complete and efficient detoxification of the parent compound. usgs.gov

Environmental Persistence and Transformation in Varied Environmental Matrices (e.g., soil, water)

The persistence of N-(1,2,2,2-tetrachloroethyl)acetamide and its analog 1,1,2,2-TeCA in the environment is a function of the compound's properties and the characteristics of the environmental matrix.

In soil, 1,1,2,2-TeCA is considered to be highly mobile, suggesting a potential for leaching into groundwater. epa.gov Its adsorption to soils and sediments is generally low, as indicated by reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 46 to 240. cdc.gov Volatilization from soil surfaces can be a significant dissipation route. epa.gov

In aquatic systems, a large portion of 1,1,2,2-TeCA released to surface water is expected to evaporate, with reported half-lives of days to weeks. epa.gov The remaining fraction will undergo degradation through hydrolysis and biodegradation. epa.gov In groundwater, where volatilization is negligible, anaerobic biodegradation and hydrolysis are the primary degradation processes. epa.gov The persistence in these environments is highly variable, influenced by factors such as microbial activity, redox conditions, pH, and temperature. usgs.govoregonstate.edu For example, laboratory microcosm studies with wetland sediments showed rapid degradation, with first-order rate constants for 1,1,2,2-TeCA ranging from 0.10 to 0.16 per day, corresponding to half-lives of 4.3 to 6.9 days under optimal conditions. usgs.gov However, field data estimates suggest longer half-lives in the range of 60 to 100 days, reflecting the more complex and variable conditions in situ. usgs.gov

| Environmental Matrix | Dominant Fate/Degradation Process | Half-Life/Persistence | Key Influencing Factors | Reference(s) |

| Soil (Surface) | Volatilization, Leaching | Fairly rapid evaporation | Soil type, temperature | epa.gov |

| Soil (Subsurface) | Anaerobic Biodegradation, Hydrolysis | Variable | Microbial populations, redox potential, pH | epa.govcdc.gov |

| Surface Water | Volatilization, Hydrolysis | Days to weeks (volatilization) | Water body characteristics (depth, turbulence) | epa.gov |

| Groundwater | Anaerobic Biodegradation, Hydrolysis | 4.3 - 6.9 days (lab); 60-100 days (field) | Microbial activity, nutrient availability, redox conditions | epa.govusgs.gov |

This interactive table summarizes the environmental persistence and transformation of the structural analog 1,1,2,2-tetrachloroethane in different environmental matrices.

Analytical Methodologies for Detection in Environmental Samples (e.g., N-(1,2,2,2-tetrachloroethyl) trimethylacetamide in wastewater)

The detection and quantification of this compound and related acetamide (B32628) compounds in environmental samples require sensitive and specific analytical methods. While specific methods for this exact compound are not widely documented, standard analytical techniques for acetamide herbicides and other chlorinated volatile organic compounds are applicable.

Commonly employed analytical methods involve chromatographic separation coupled with mass spectrometric detection. usgs.govusgs.gov For volatile compounds like the structural analog 1,1,2,2-TeCA, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique. For less volatile acetamide compounds and their degradation products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used. usgs.govepa.gov

Sample preparation is a critical step to isolate and concentrate the target analytes from complex matrices like water or soil. Solid-phase extraction (SPE) is a widely used technique for extracting acetamides and their degradates from water samples. usgs.govepa.gov The water sample is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. usgs.gov

For analysis by LC-MS/MS, the extracted sample is injected into the liquid chromatograph for separation. The separated compounds then enter the mass spectrometer, where they are ionized. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte, a technique known as multiple reaction monitoring (MRM). google.com This allows for accurate quantification even at low concentrations (parts-per-billion or lower) in complex environmental samples. google.com The use of isotopically labeled internal standards, such as deuterium-labeled acetamide, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. google.com

Advanced Analytical Methodologies for N 1,2,2,2 Tetrachloroethyl Acetamide Quantification and Characterization

Derivatization Strategies for Enhanced Chromatographic Detectability

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For N-(1,2,2,2-tetrachloroethyl)acetamide, derivatization can increase volatility for gas chromatography (GC) or introduce specific functional groups that enhance detection by various chromatographic detectors. gcms.cz

While this compound is an amide, derivatization strategies common for amines are relevant, particularly if the analytical method involves hydrolysis of the amide to its corresponding amine, 1,2,2,2-tetrachloroethanamine.

Acylation: This is a widely used derivatization technique where an acyl group is introduced into a molecule containing active hydrogens, such as those found in amines (-NH), alcohols (-OH), or thiols (-SH). In the context of analyzing this compound or its potential amine derivative, acylation serves to create more volatile and thermally stable products suitable for GC analysis. researchgate.net Perfluoroacyl reagents are particularly effective as they introduce fluorinated groups into the molecule, which significantly enhances the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds.

Common acylation reagents include:

Trifluoroacetic Anhydride (TFAA): Reacts with amines and alcohols to form stable trifluoroacetyl derivatives. researchgate.net

Pentafluoropropionic Acid Anhydride (PFAA): Used to prepare pentafluoropropionyl derivatives. researchgate.net

Heptafluorobutyric Acid Anhydride (HFAA): Forms heptafluorobutyryl derivatives, which are highly electron-capturing. researchgate.net

The reaction with a primary amine (R-NH₂) using a perfluoro acid anhydride like TFAA proceeds as follows:

R-NH₂ + (CF₃CO)₂O → R-NH-COCF₃ + CF₃COOH

This process converts the polar amine into a less polar, more volatile amide derivative, improving its chromatographic peak shape and detectability. researchgate.net

Carbamate Formation: Carbamates are a class of organic compounds derived from carbamic acid. In analytical chemistry, the formation of carbamate derivatives can be used for the analysis of precursor compounds like amines or alcohols. Although this compound is not a carbamate, understanding analytical methods for carbamates is relevant as many pesticides share this functional group and similar analytical challenges. researchgate.netnih.gov For instance, an analytical approach could involve the conversion of a target analyte into a carbamate, which can then be detected. More commonly, carbamate pesticides are analyzed by hydrolyzing them to their constituent amine or phenol, which is then derivatized and analyzed. researchgate.net This indirect approach could be adapted if a suitable reaction pathway from this compound to a readily detectable carbamate derivative were developed.

Table 1: Common Acylation Reagents for Derivatization

| Reagent | Abbreviation | Derivative Formed | Primary Application |

|---|---|---|---|

| Trifluoroacetic Acid Anhydride | TFAA | Trifluoroacetyl | GC-ECD |

| Pentafluoropropionic Acid Anhydride | PFAA | Pentafluoropropionyl | GC-ECD |

For analysis using High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore (a group that absorbs light) or a fluorophore (a group that fluoresces) into the target molecule. This is particularly useful when the analyte itself has poor UV absorbance or does not fluoresce, thereby enhancing its detectability by UV-Vis or fluorescence detectors.

The amide group in this compound offers limited sites for direct derivatization without prior hydrolysis. However, if the amide is hydrolyzed to 1,2,2,2-tetrachloroethanamine, a range of labeling reagents becomes available.

Chromophoric Labeling: Reagents containing aromatic rings or conjugated systems can be attached to the amine derivative. This increases the molar absorptivity of the analyte at a specific wavelength, leading to a stronger signal in a UV-Vis detector.

Fluorophoric Labeling: This is an even more sensitive technique. A derivatizing agent that is fluorescent is attached to the analyte. When the derivative passes through the detector, it is excited by a specific wavelength of light and emits light at a longer wavelength, which is then measured. This method can achieve very low detection limits.

Table 2: Derivatization Reagents for HPLC Detection

| Reagent Type | Example Reagent | Target Functional Group | Detection Method |

|---|---|---|---|

| Chromophoric | Benzoyl Chloride | Amines, Alcohols | HPLC-UV |

| Fluorophoric | Dansyl Chloride | Primary/Secondary Amines, Phenols | HPLC-Fluorescence |

| Fluorophoric | Fluorescamine | Primary Amines | HPLC-Fluorescence |

Optimized Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) Coupled with Advanced Detectors

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography (GC): Given its chlorinated structure, this compound is a strong candidate for GC analysis. The presence of four chlorine atoms makes it highly responsive to an Electron Capture Detector (ECD), which is exceptionally sensitive to electrophilic compounds like halogenated organics. For unambiguous identification and quantification, GC coupled with a Mass Spectrometer (GC/MS) is the preferred method. cdc.govthermofisher.com

Key considerations for GC analysis include:

Injection: A splitless injection is typically used for trace analysis to ensure the maximum amount of analyte is transferred to the column. thermofisher.com

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for separating halogenated compounds. nist.gov

Detector:

Electron Capture Detector (ECD): Provides high sensitivity for the tetrachloro- moiety.

Mass Spectrometer (MS): Offers definitive structural confirmation through the analyte's mass spectrum and fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. unige.ch For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. worktribe.com

Key considerations for HPLC analysis include:

Column: A C18 or C8 column is standard for RP-HPLC, separating compounds based on their hydrophobicity. nih.govnih.gov

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate analytes with different polarities. nih.gov For compatibility with mass spectrometry, a modifier such as formic acid is typically added to the mobile phase. sielc.comsielc.com

Detector:

UV-Vis Detector: May provide a response if the compound has sufficient UV absorbance, although the acetamide (B32628) chromophore is weak.

Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art detector for trace quantitative analysis in complex matrices. nih.govnih.gov It offers exceptional sensitivity and selectivity. The analyte is first ionized, typically using electrospray ionization (ESI), and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for reliable quantification at very low levels. nih.govnih.gov

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Typical Column | Detector(s) | Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Methyl Siloxane | ECD, MS | High sensitivity for halogenated compounds (ECD), definitive identification (MS). |

| High-Performance Liquid Chromatography (HPLC) | C18, C8 | UV, MS/MS | Applicable to a wide range of polarities, high sensitivity and selectivity with MS/MS detection. |

Future Directions and Emerging Research Opportunities for N 1,2,2,2 Tetrachloroethyl Acetamide

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic strategies. For a molecule like N-(1,2,2,2-tetrachloroethyl)acetamide, developing eco-friendly synthetic protocols is a primary objective. Future research could move beyond traditional methods, which may rely on hazardous reagents and solvents, to explore more sustainable alternatives.

Key research avenues include:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to amide bond formation. Research into identifying or engineering enzymes, such as lipases, that can facilitate the amidation process under mild conditions would be a significant advancement. nih.gov

Use of Bio-Based Solvents: Replacing conventional volatile organic solvents with greener alternatives like Cyrene™ or cyclopentyl methyl ether can drastically reduce the environmental impact of the synthesis. nih.govrsc.org Investigating the solubility and reactivity of precursors in these solvents is a crucial first step.

Catalytic Amide Formation: Developing catalytic methods that avoid the use of stoichiometric activating agents can improve atom economy and reduce waste. ucl.ac.uk Research could focus on catalysts, such as those based on silica (B1680970) or boron compounds, that can directly mediate the reaction between the amine and an appropriate carboxylic acid derivative under dehydrating conditions. whiterose.ac.uk

Valorization of Chlorinated Feedstocks: A truly innovative approach would involve synthesizing the target molecule from abundant, and sometimes waste, chlorinated feedstocks. This aligns with circular economy principles, transforming low-value materials into high-value chemical products.

Table 1: Comparison of Potential Synthetic Routes for Amide Bond Formation

| Synthesis Strategy | Conventional Method | Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Activating Agent | Stoichiometric carbodiimides | Catalytic (e.g., Boronic Acids, Silica) ucl.ac.ukwhiterose.ac.uk | Higher atom economy, reduced waste. |

| Solvent | Dichloromethane (B109758), Dimethylformamide | Bio-based (e.g., Cyrene™) rsc.org, Water | Reduced toxicity, improved safety profile. |

| Catalyst | None (reagent-driven) | Biocatalytic (e.g., Lipase) nih.gov | High selectivity, mild reaction conditions. |

| Reaction Conditions | Often requires harsh temperatures | Ambient or near-ambient temperature | Lower energy consumption. |

Exploration of Novel Catalytic Reactions and Cascade Transformations

The dense functionalization of this compound, with four C-Cl bonds of potentially differing reactivity, makes it an ideal substrate for exploring novel catalytic reactions. Selective activation of one or more of these bonds could unlock a wide array of synthetic transformations.

Future research should focus on:

Selective C-Cl Bond Activation: The carbon-chlorine bond is notoriously strong and difficult to activate selectively. Developing transition-metal catalysts, such as those based on palladium, nickel, or ruthenium, that can discriminate between the C1 and C2 chlorine atoms is a significant challenge and a major opportunity. acs.orgresearchgate.netrsc.org Success in this area would allow for precise, stepwise modifications of the molecule.

Cascade Reactions: A cascade reaction, where multiple bond-forming events occur in a single operation, represents a highly efficient synthetic strategy. This compound could be designed as a linchpin for cascades. For example, an initial catalytic C-Cl activation could trigger a sequence of intramolecular cyclizations or intermolecular couplings, rapidly building molecular complexity. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating stable bonds under mild conditions. nih.gov Investigating the photocatalytic activation of the C-Cl bonds in this compound could lead to novel radical-based transformations, enabling the formation of C-C, C-N, or C-S bonds that are difficult to access through other means.

Table 2: Hypothetical Cascade Reactions Initiated by Selective C-Cl Activation

| Initiating Catalyst | Proposed Subsequent Steps | Potential Product Class |

|---|---|---|

| Pd/Ru Nanocluster acs.orgacs.org | Suzuki coupling followed by intramolecular Heck reaction. | Fused Heterocyclic Systems |

| Nickel(0) Complex | Reductive coupling with an alkene, then radical cyclization. | Functionalized Carbocycles |

| Photoredox Catalyst | Radical generation, addition to a π-system, and cyclization. | Complex Polycyclic Scaffolds |

Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemistry

Modern chemical research benefits immensely from the synergy between experimental synthesis and computational chemistry. For a molecule like this compound, where experimental data is scarce, computational modeling can provide invaluable predictive insights to guide laboratory efforts.

Key areas for integration include:

Predicting Reactivity and Selectivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energies of the different C-Cl bonds and map out the energy profiles of potential reaction pathways. acs.orgfigshare.com This can predict which chlorine atom is most susceptible to nucleophilic attack or radical abstraction, guiding the design of selective catalysts.

Simulating Spectroscopic Properties: Computational models can accurately predict spectroscopic data (e.g., NMR, IR spectra). This is crucial for characterizing novel compounds that may be synthesized from this compound, helping to confirm their structures.

Virtual Screening for Applications: If the molecule is explored as a precursor for bioactive compounds, its derivatives can be computationally docked into the active sites of proteins to predict binding affinities. nih.gov This "in silico" screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. The development of machine learning models trained on quantum chemical data can further accelerate the prediction of molecular properties. mit.edu

Applications of this compound as a Versatile Building Block in Specialized Organic Synthesis

The true value of a novel chemical compound is often realized in its utility as a building block for constructing larger, more complex molecules with valuable properties. The unique structure of this compound suggests significant potential in this regard.

Future applications could be found in: